Aurantimycin A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

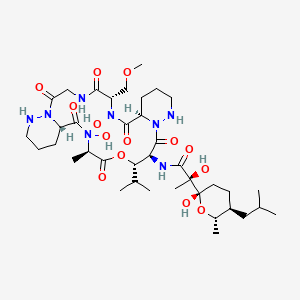

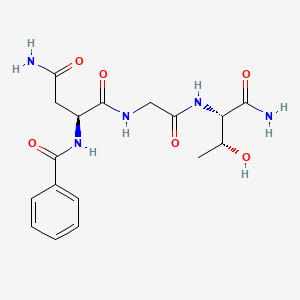

Aurantimycin A is a depsipeptide antibiotic with the molecular formula C₃₈H₆₄N₈O₁₄. It is produced by the bacterium Streptomyces aurantiacus and is known for its potent antimicrobial and cytotoxic properties . The compound features a distinctive cyclohexadepsipeptide scaffold attached with a C₁₄ acyl side chain .

作用机制

Target of Action

Aurantimycin A is a potent antimicrobial and antitumor antibiotic produced by the bacterium Streptomyces aurantiacus . The primary targets of this compound are gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . It also exhibits cytotoxic effects against L-929 mouse fibroblast cells .

Mode of Action

this compound is an inhibitor of cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .

Biochemical Pathways

The biosynthetic pathway of this compound involves a gene cluster (art) responsible for its production . The inactivation of artG, coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolishes this compound production . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro, whose substrate specificities are consistent with in silico analysis .

Pharmacokinetics

Its chemical structure, featuring a cyclohexadepsipeptide scaffold attached with a c14 acyl side chain, suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

this compound exhibits high bioactivity against gram-positive bacteria and shows cytotoxic effects against L-929 mouse fibroblast cells . The compound causes a sudden change from non-toxic to lethal concentrations, ranging from 3 to 12 ng/mL .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the effect of this compound on Bacillus subtilis ATCC 6633 can be reduced by high potassium concentrations in the medium

生化分析

Biochemical Properties

Aurantimycin A interacts with various enzymes and proteins in biochemical reactions. The biosynthesis of this compound involves a nonribosomal peptide synthetase (NRPS) enzyme, as demonstrated by the targeted inactivation of the artG gene, which codes for a NRPS enzyme . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro .

Cellular Effects

This compound exhibits high bioactivity against gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . Gram-negative bacteria and fungi are not susceptible to this antibiotic . Moreover, this compound shows cytotoxic effects against L-929 mouse fibroblast cells, causing a sudden change from nontoxic to lethal concentrations ranging from 3 to 12 ng/mL .

Molecular Mechanism

It is known that the biosynthesis of this compound involves the action of NRPS enzymes .

Temporal Effects in Laboratory Settings

The production of this compound was enhanced to about 2.5 fold via tandem overexpression of the regulatory genes artB and artX in Streptomyces aurantiacus JA 4570 .

Metabolic Pathways

The biosynthesis of this compound involves the action of NRPS enzymes .

准备方法

Synthetic Routes and Reaction Conditions: Aurantimycin A is primarily obtained through fermentation of Streptomyces aurantiacus. The bacterium is cultured in a medium containing glucose, potassium phosphate, and other nutrients. The fermentation process typically lasts for 96 hours at 28°C, after which the mycelium is harvested and extracted with methanol . The crude extract is then subjected to column chromatography for purification .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation in bioreactors. The fermentation broth is processed to isolate the antibiotic, which is then purified using advanced chromatographic techniques . Genetic manipulation of the biosynthetic gene cluster in Streptomyces aurantiacus has been explored to enhance production yields .

化学反应分析

Types of Reactions: Aurantimycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or reduce toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products: The major products formed from these reactions include modified derivatives of this compound with altered biological properties. These derivatives are often tested for enhanced antimicrobial or cytotoxic activities .

科学研究应用

Aurantimycin A has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying depsipeptide synthesis and structure-activity relationships.

相似化合物的比较

Antimycin A: Another antibiotic produced by Streptomyces species, known for its inhibitory effects on aerobic respiration.

Pamamycin: A related depsipeptide with similar antimicrobial properties.

Uniqueness: Aurantimycin A is unique due to its distinctive cyclohexadepsipeptide scaffold and potent cytotoxic properties. Its ability to form membrane pores sets it apart from other antibiotics, making it a valuable compound for research and therapeutic applications .

属性

IUPAC Name |

(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVPJXYQXDNLRD-NSCUIBACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64N8O14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

857.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 2-(hydroxymethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B597315.png)

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)